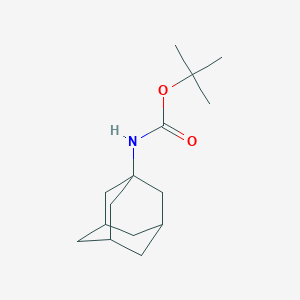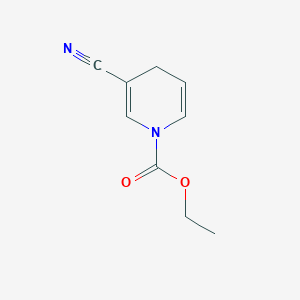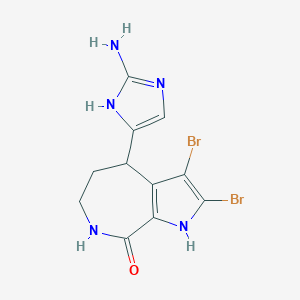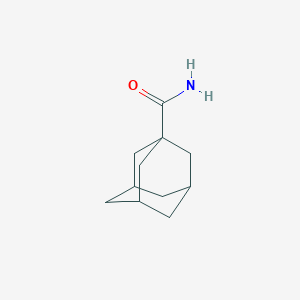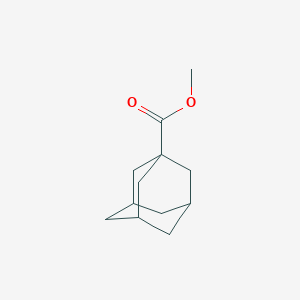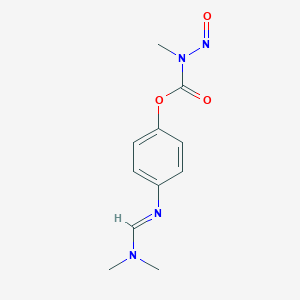
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester, also known as SNAP, is a chemical compound that has been widely used in scientific research. It is a nitric oxide donor that has been used to study the effects of nitric oxide on various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester involves the release of nitric oxide in the presence of water. Nitric oxide is a signaling molecule that plays a crucial role in many physiological and biochemical processes. It acts by activating the enzyme guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which leads to the phosphorylation of various proteins and the activation of downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been shown to have a wide range of biochemical and physiological effects. It has been shown to relax smooth muscle cells, reduce platelet aggregation, and inhibit the proliferation of cancer cells. Additionally, Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been shown to modulate the activity of various enzymes and transcription factors, and to regulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester in lab experiments is its ability to release nitric oxide in a controlled and predictable manner. This allows researchers to study the effects of nitric oxide on various physiological and biochemical processes with a high degree of precision. However, one limitation of using Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester is its short half-life, which can make it difficult to study long-term effects.
Direcciones Futuras
There are many future directions for research on Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester. One area of interest is the development of new cancer therapies that target the nitric oxide signaling pathway. Additionally, researchers are interested in studying the effects of nitric oxide on stem cell differentiation and tissue regeneration. Finally, there is interest in developing new nitric oxide donors that have longer half-lives and can be used to study long-term effects.
Métodos De Síntesis
The synthesis method of Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester involves the reaction of p-nitrosoaniline with N,N-dimethylformamide dimethyl acetal. The reaction takes place in the presence of a catalyst such as zinc chloride or tin chloride. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been widely used in scientific research to study the effects of nitric oxide on various physiological and biochemical processes. It has been used to study the role of nitric oxide in neurotransmission, cardiovascular function, and immune response. Additionally, Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been used to investigate the effects of nitric oxide on cancer cells and to develop new cancer therapies.
Propiedades
Número CAS |
100836-59-7 |
|---|---|
Nombre del producto |
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester |
Fórmula molecular |
C11H14N4O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
[4-(dimethylaminomethylideneamino)phenyl] N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N4O3/c1-14(2)8-12-9-4-6-10(7-5-9)18-11(16)15(3)13-17/h4-8H,1-3H3 |
Clave InChI |
OLFJEWKCCYHVLE-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)OC(=O)N(C)N=O |
SMILES canónico |
CN(C)C=NC1=CC=C(C=C1)OC(=O)N(C)N=O |
Sinónimos |
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl est er |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




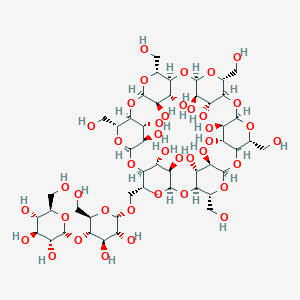
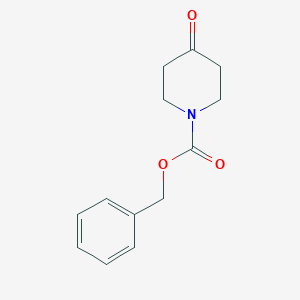

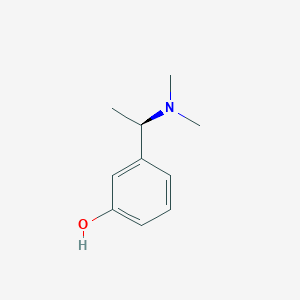
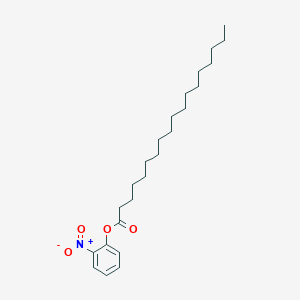
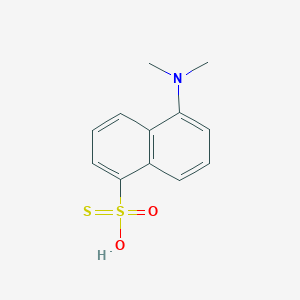
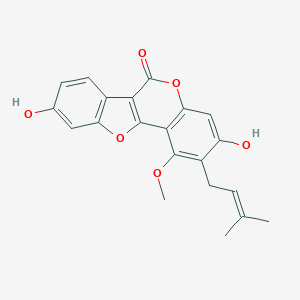
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
